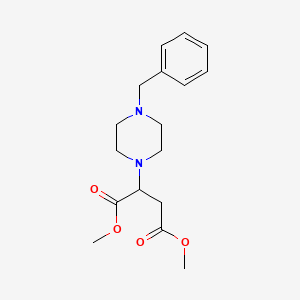![molecular formula C17H25N3O3S B2398214 1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea CAS No. 2034559-57-2](/img/structure/B2398214.png)
1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea, also known as DMXAA or ASA404, is a small molecule drug that has been studied for its potential as an anti-cancer agent. It was first identified in the early 1990s as a compound with anti-tumor activity in preclinical models, and has since undergone extensive research to determine its mechanism of action and potential clinical applications.
Scientific Research Applications
Synthesis and Characterization
- Arylsulfonyl isocyanates, including compounds similar to the one , are pivotal in producing arylsulfonyl carbamates and ureas. Safer alternatives to hazardous isocyanates have been explored due to their toxic nature and the dangerous chemicals required for their synthesis, highlighting the importance of developing non-hazardous synthesis methods for such compounds (Sa̧czewski, Kornicka, & Brzozowski, 2006).
Structural Studies
- The crystal structure of similar compounds reveals unique conformational characteristics. For instance, the study of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea has contributed to understanding the structural diversity and stability of urea derivatives (Rao, Wu, Song, & Shang, 2010).
Anion Complexation
- Macrocyclic bis(ureas) based on diphenylurea, such as compounds related to the query, have been synthesized and studied for their ability to form complexes with anions, demonstrating their potential as complexing agents in various scientific applications (Kretschmer, Dittmann, & Beck, 2014).
Conformational Switching
- Certain aromatic secondary ureas exhibit solvent-dependent open-closed conformational switching, indicating potential applications in molecular switching and sensing technologies (Matsumura et al., 2013).
Computational Studies
- Theoretical and computational studies on similar compounds have been conducted to understand their molecular structures, spectroscopic characteristics, and nonlinear optical properties, contributing to the design of new materials with desirable physical and chemical properties (Saraçoǧlu & Ekici, 2015).
Biological Activity
- Research on derivatives structurally related to the compound has explored their potential biological activities, including anticonvulsant effects, demonstrating the compound's relevance in medicinal chemistry (Thakur, Deshmukh, Jha, & Kumar, 2017).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-11-4-5-13(8-12(11)2)18-17(21)19-14-9-15-6-7-16(10-14)20(15)24(3,22)23/h4-5,8,14-16H,6-7,9-10H2,1-3H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAQJTHBWBNZLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2398134.png)


![N-(4-methoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2398138.png)
![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2398139.png)
![3-(2,3-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398140.png)

![Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2398143.png)
![3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2398144.png)
![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2398145.png)



